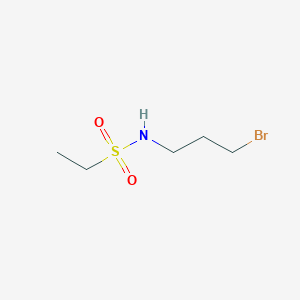![molecular formula C12H16ClNO2 B1451927 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid CAS No. 1157324-31-6](/img/structure/B1451927.png)
2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid
Descripción general
Descripción
“2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid” consists of a benzoic acid core, which is a benzene ring attached to a carboxylic acid group. This core is substituted at the 2nd position by a chlorine atom and at the 5th position by an amino group that is further substituted by a 3-methylbutan-2-yl group .Aplicaciones Científicas De Investigación
Pharmacology
2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid: is utilized in pharmacological research as a high-quality reference standard. Its role is pivotal in the development and testing of pharmaceutical compounds, where it serves as a benchmark to ensure the identity, purity, and potency of pharmaceutical products .
Material Science
In material science, this compound is explored for its potential use in the synthesis of new materials. Its unique chemical structure could contribute to the development of novel polymers or coatings with specific properties, such as enhanced durability or chemical resistance .
Chemical Synthesis
This chemical serves as a building block in synthetic chemistry. It’s used to synthesize a variety of complex molecules, which can have applications ranging from medicinal chemistry to the development of new catalysts or reagents .
Biochemistry
In biochemistry, 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid may be used as a precursor or an intermediate in the synthesis of biomolecules. It could be instrumental in studying enzyme-substrate interactions or in the modification of proteins and peptides .
Analytical Chemistry
Analytical chemists may employ this compound as a standard in chromatography and mass spectrometry. It helps in calibrating instruments and validating methods, ensuring accurate measurement of chemical substances in various samples .
Environmental Research
Environmental scientists might investigate the compound’s behavior in ecosystems. Its degradation products, interaction with pollutants, and potential as a tracer for environmental processes are areas of interest. This research can inform pollution control and environmental remediation efforts .
Propiedades
IUPAC Name |
2-chloro-5-(3-methylbutan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-7(2)8(3)14-9-4-5-11(13)10(6-9)12(15)16/h4-8,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSHFJDCRLMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)


![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)








![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)